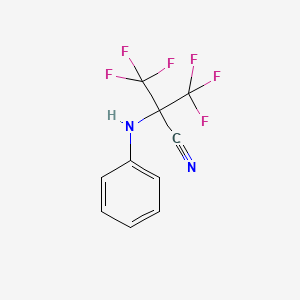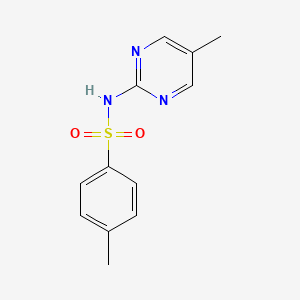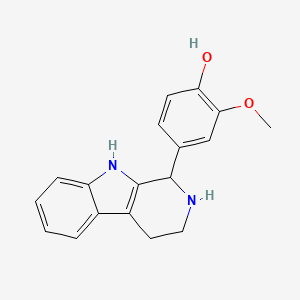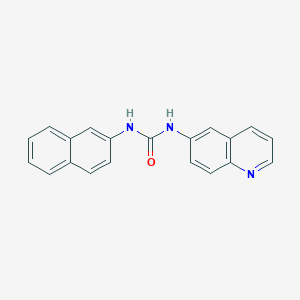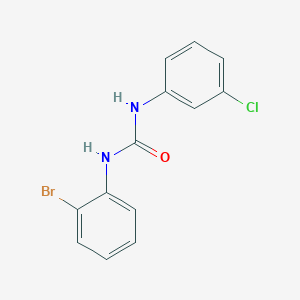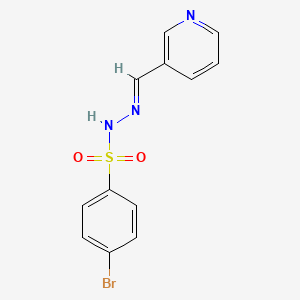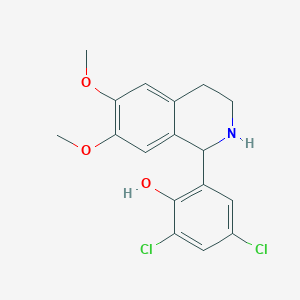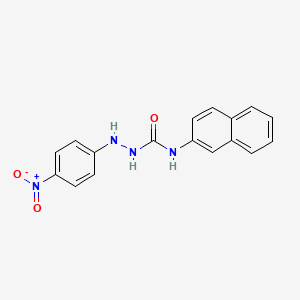
1-Naphthalen-2-yl-3-(4-nitroanilino)urea
Overview
Description
1-Naphthalen-2-yl-3-(4-nitroanilino)urea is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a naphthalene ring system substituted with a nitroaniline group and a urea moiety
Preparation Methods
The synthesis of 1-Naphthalen-2-yl-3-(4-nitroanilino)urea typically involves the reaction of 1-naphthylamine with 4-nitrophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 1-naphthylamine and 4-nitrophenyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, at room temperature or slightly elevated temperatures.
Procedure: The 1-naphthylamine is dissolved in the solvent, and 4-nitrophenyl isocyanate is added dropwise with stirring. The reaction mixture is then stirred for several hours to ensure complete reaction.
Isolation: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
1-Naphthalen-2-yl-3-(4-nitroanilino)urea can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The unique structural features of this compound make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It has been used as a probe to study enzyme inhibition and protein-ligand interactions, providing insights into the mechanisms of biological processes.
Mechanism of Action
The mechanism of action of 1-Naphthalen-2-yl-3-(4-nitroanilino)urea involves its interaction with specific molecular targets. The nitroaniline group can participate in redox reactions, while the urea moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Naphthalen-2-yl-3-(4-nitroanilino)urea can be compared with other similar compounds to highlight its uniqueness:
1-Naphthalen-1-yl-3-(4-nitrophenyl)urea: This compound has a similar structure but differs in the position of the nitro group on the naphthalene ring. The positional isomerism can lead to differences in reactivity and biological activity.
1-Naphthalen-2-yl-3-(3-trifluoromethylphenyl)urea: The presence of a trifluoromethyl group instead of a nitro group can significantly alter the electronic properties and reactivity of the compound.
1-Naphthalen-2-yl-3-(4-methoxyphenyl)urea: The methoxy group introduces electron-donating effects, which can influence the compound’s chemical behavior and interactions with biological targets.
Properties
IUPAC Name |
1-naphthalen-2-yl-3-(4-nitroanilino)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c22-17(20-19-14-7-9-16(10-8-14)21(23)24)18-15-6-5-12-3-1-2-4-13(12)11-15/h1-11,19H,(H2,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQVUMYXOZOEQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)NNC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-dimethyl-3-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B3824063.png)
![1,2-phenylene bisbicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B3824072.png)
![N-(4-ethoxyphenyl)bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B3824083.png)
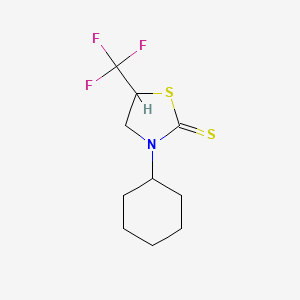
![N-[2-(2-furyl)ethyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B3824086.png)

